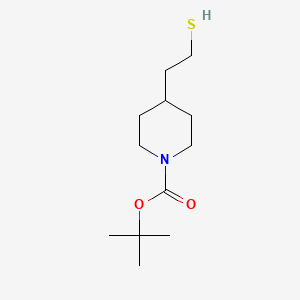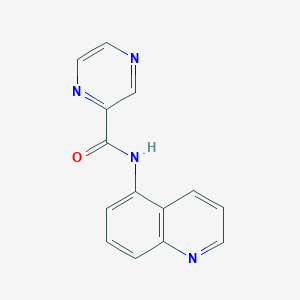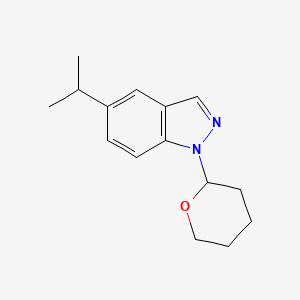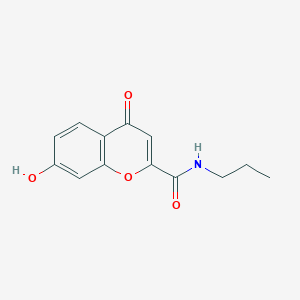![molecular formula C14H19N3O B11864549 1'-Ethyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11864549.png)
1'-Ethyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Ethyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one is a spirocyclic compound that features a unique structure combining a piperidine ring and a quinazoline moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Ethyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one typically involves the lactamization of 1,2-dihydroquinazoline-2-carboxylates. This process can be carried out using various reagents and conditions, such as the use of solid-phase synthesis techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and other scalable techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1’-Ethyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen functionalities, while reduction could produce more saturated spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
1’-Ethyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one has several applications in scientific research:
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may have potential as a lead compound for the development of new drugs, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism by which 1’-Ethyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving receptor binding or enzyme inhibition. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
1’H-spiro[pyrrolidine-3,2’-quinazolin]-2-ones: These compounds share a similar spirocyclic structure but with a pyrrolidine ring instead of a piperidine ring.
Spirocyclic oxindoles: These compounds also feature a spirocyclic structure and have been studied for their biological activities.
Uniqueness: 1’-Ethyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one is unique due to its specific combination of a piperidine ring and a quinazoline moiety, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H19N3O |
|---|---|
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
1-ethylspiro[3H-quinazoline-2,3'-piperidine]-4-one |
InChI |
InChI=1S/C14H19N3O/c1-2-17-12-7-4-3-6-11(12)13(18)16-14(17)8-5-9-15-10-14/h3-4,6-7,15H,2,5,8-10H2,1H3,(H,16,18) |
InChI-Schlüssel |
KBNCYYRIZHSZCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2C(=O)NC13CCCNC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


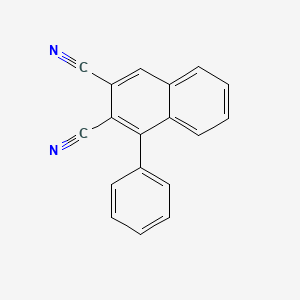

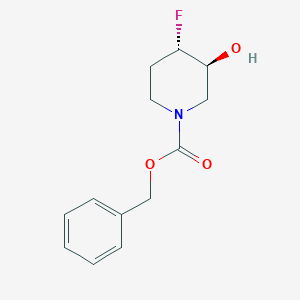
![Pyrrolidin-1-yl(3-azaspiro[5.5]undecan-3-yl)methanone](/img/structure/B11864496.png)
